molecular formula C8H7N3OS B12956514 2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one

2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B12956514
M. Wt: 193.23 g/mol
InChI Key: WFYRYDQPGDUUNZ-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors . The structure of this compound consists of a pyrido[3,4-d]pyrimidine core with a methylthio group at the 2-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the preparation of intermediates that can be further derivatized. One common method involves the use of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . The retrosynthetic analysis leads to the preparation of these intermediates, which are then efficiently derivatized to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrido[3,4-d]pyrimidines.

Scientific Research Applications

2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the suppression of tumor cell proliferation and survival . The molecular pathways involved include the inhibition of signal transduction pathways that are essential for cell growth and division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which allows for targeted interactions with kinases. This specificity can lead to more effective inhibition of kinase activity and potentially fewer side effects compared to other compounds .

Properties

IUPAC Name

2-methylsulfanyl-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-6-4-9-3-2-5(6)7(12)11-8/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYRYDQPGDUUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CN=C2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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